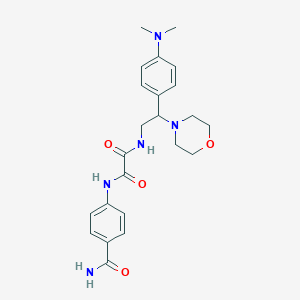
N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound’s effects on biochemical pathways are not well documented. Given its structure, it may potentially influence various biochemical pathways. Without knowledge of its specific targets, it’s challenging to predict the exact pathways it might affect .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would largely depend on the compound’s specific targets and the biochemical pathways it affects .
生物活性
N1-(4-carbamoylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, identified by CAS number 922937-76-6, is a synthetic compound with significant potential in biological research. Its molecular formula is C23H29N5O4, and it has a molecular weight of 439.5 g/mol. This compound features a complex structure that suggests various possible interactions with biological targets.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological pathways:
- Targeting Enzymes and Receptors : The presence of the dimethylamino group may enhance its ability to cross the blood-brain barrier and interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.
- Modulation of Signaling Pathways : The oxalamide moiety could potentially influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Pharmacological Properties
Recent studies have indicated that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antidepressant Effects : Compounds with dimethylamino groups have been shown to modulate serotonin transporter activity, suggesting potential antidepressant properties.
- Anticancer Activity : Certain oxalamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Study 1: Antidepressant Activity
A study examining the effects of similar compounds on serotonin transporters revealed that analogs of this compound significantly inhibited serotonin uptake in HEK293 cells expressing the human serotonin transporter (hSERT). This inhibition was shown to be dose-dependent and reversible upon application of fluoxetine, a known selective serotonin reuptake inhibitor (SSRI) .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound were tested against breast cancer cells (MCF-7) and showed significant reductions in cell viability at concentrations above 10 µM .
Data Table: Biological Activities
属性
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-27(2)19-9-5-16(6-10-19)20(28-11-13-32-14-12-28)15-25-22(30)23(31)26-18-7-3-17(4-8-18)21(24)29/h3-10,20H,11-15H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHHSXFREWHKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














